tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
Description
Systematic Nomenclature and Chemical Identification
This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as tert-butyl 4-bromo-5-formyl-1,3-thiazol-2-ylcarbamate. The compound is officially registered with the Chemical Abstracts Service under the identification number 944805-17-8, establishing its unique identity in chemical databases worldwide. The molecular formula C9H11BrN2O3S reflects the compound's complex heterocyclic structure, which incorporates carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in a precisely defined arrangement.
The compound's molecular weight is established at 307.16 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications. The International Chemical Identifier key JYXJVZYNONJDLM-UHFFFAOYSA-N provides a standardized digital fingerprint for computational chemistry applications. Alternative nomenclature includes 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate and (4-bromo-5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester, reflecting different systematic naming conventions.
Table 1: Chemical Identification Parameters
The structural architecture of this compound comprises a five-membered thiazole heterocycle containing both nitrogen and sulfur atoms in a 1,3-arrangement. The thiazole ring system is substituted at the 4-position with a bromine atom, at the 5-position with a formyl group, and at the 2-position with a tert-butyl carbamate functionality. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and biological activity.
Historical Context in Heterocyclic Chemistry Research
The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, established the fundamental understanding of the thiazole ring system. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the first systematic definition of thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)nNS, which relate to pyridine in the same manner that thiophene relates to benzene.
The historical development of thiazole chemistry underwent significant expansion through the early twentieth century, particularly following the resolution of the Hantzsch-Tcherniac controversy regarding the structure of thiocyanoacetone derivatives. This scientific debate, which persisted for thirty-six years from 1887 to 1923, ultimately led to a deeper understanding of thiazole isomerization and tautomerism, establishing fundamental principles that continue to influence modern heterocyclic chemistry. The controversy was finally resolved when Tcherniac conclusively demonstrated the existence of multiple isomeric forms of thiocyanoacetone, including true thiazole derivatives.
The evolution of carbamate protecting group chemistry represents another crucial historical development relevant to this compound. Carbamates emerged as essential protective groups in organic synthesis during the mid-twentieth century, with tert-butyl carbamates gaining particular prominence due to their stability under basic conditions and ease of removal under acidic conditions. The combination of thiazole heterocycles with carbamate protecting groups represents a relatively recent advancement, reflecting the increasing sophistication of modern synthetic methodology.
The specific synthesis of 4-methyl-5-formylthiazole derivatives, which serve as structural analogs to the formyl-substituted thiazole core in this compound, was first reported in 1939. This foundational work established the viability of introducing formyl substituents onto thiazole rings, paving the way for more complex derivatives such as the bromo-formyl systems currently under investigation. The development of efficient synthetic routes to these compounds has been driven largely by their importance as intermediates in pharmaceutical synthesis, particularly in the preparation of cephalosporin antibiotics.
Strategic Importance in Medicinal Chemistry
This compound occupies a position of strategic importance in contemporary medicinal chemistry due to its versatile synthetic utility and potential for generating diverse bioactive compounds. The compound serves as a crucial intermediate in the synthesis of thiazole-linked hybrid molecules, which have demonstrated significant pharmacological potential across multiple therapeutic areas. The strategic approach of molecular hybridization, incorporating thiazole pharmacophores with other bioactive fragments, has markedly enhanced drug efficacy while simultaneously reducing resistance to multiple drugs and minimizing toxicity concerns.
The thiazole ring system present in this compound provides a foundation for interaction with various biological targets, including enzymes and receptors. The mechanism of action involves the thiazole moiety's ability to engage with specific molecular targets, modulating their activity through direct binding interactions. The carbamate group enhances binding affinity through hydrogen bonding with biological macromolecules, creating a synergistic effect that increases the compound's overall biological activity.
Table 2: Medicinal Chemistry Applications
The synthetic versatility of this compound is exemplified by its ability to undergo multiple chemical transformations. The bromine substituent at the 4-position provides a site for nucleophilic substitution reactions and metal-catalyzed coupling processes, enabling the introduction of diverse functional groups. The formyl group at the 5-position offers opportunities for condensation reactions, reductive transformations, and oxidative modifications. The tert-butyl carbamate protecting group can be selectively removed under mild acidic conditions, revealing a free amino functionality for further derivatization.
Industrial production methods for this compound typically involve the reaction of 4-bromo-5-formylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under inert atmospheric conditions to prevent side reactions and maximize yield. Optimization of reaction conditions, including temperature control, solvent selection, and reaction time, has enabled the development of scalable synthetic processes suitable for pharmaceutical manufacturing.
The compound's role in the synthesis of chemokine receptor antagonists represents a particularly significant application in medicinal chemistry. 4-bromo-1,3-thiazole-5-carbaldehyde, a closely related structural analog, has been identified as an important intermediate for synthesizing potent and selective antagonists of the CXCR3 chemokine receptor. This application demonstrates the broader therapeutic potential of bromo-formyl thiazole derivatives and highlights the strategic importance of compounds like this compound in modern drug discovery programs.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJVZYNONJDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Formylation Approach
The most widely documented method for synthesizing tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate involves a lithiation-formylation sequence starting from tert-butyl (5-bromothiazol-2-yl)carbamate. This two-step process leverages the electrophilic substitution of bromine at the 5-position of the thiazole ring.
Step 1: Lithiation
A solution of diisopropylamine (59.7 g, 0.591 mol) in tetrahydrofuran (THF, 250 mL) is cooled to 0°C under an inert atmosphere. n-Butyllithium (2.5 M in hexanes, 236 mL) is added dropwise, followed by the gradual addition of tert-butyl (5-bromothiazol-2-yl)carbamate (50 g, 0.179 mol) dissolved in THF. The mixture is stirred at 0°C for 30 minutes to generate the lithiated intermediate.
Step 2: Formylation
N,N-Dimethylformamide (DMF, 43.1 g, 0.591 mol) is introduced to the reaction vessel, and the temperature is raised to room temperature. After 12 hours, the mixture is quenched with ethyl acetate and water. The organic layer is separated, washed with brine, and dried over sodium sulfate. Purification via silica gel chromatography (ethyl acetate/heptane gradient) yields the title compound as a white solid (35 g, 64%).
Table 1: Representative Yields and Conditions for Lithiation-Formylation
| Starting Material | Base | Lithiating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 50 g tert-butyl (5-bromothiazol-2-yl)carbamate | Diisopropylamine | n-BuLi (2.5 M) | THF | 0°C → rt | 64% |
| 2.00 g tert-butyl (5-bromothiazol-2-yl)carbamate | Diisopropylamine | n-BuLi (1.6 M) | THF | 0°C → rt | 70% |
Alternative Synthetic Pathways
While less common, alternative routes include:
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Vilsmeier-Haack Formylation : Direct formylation of tert-butyl (4-bromothiazol-2-yl)carbamate using phosphorus oxychloride and DMF. However, this method suffers from lower yields (45–50%) due to competing side reactions at the carbamate group.
-
Cross-Coupling Strategies : Palladium-catalyzed coupling of bromothiazole precursors with formylating agents, though these methods require stringent control over catalyst loading and ligand selection.
Optimization of Reaction Conditions
Temperature and Atmosphere Control
Maintaining temperatures below 5°C during lithiation is critical to minimizing decomposition of the lithiated intermediate. Reactions conducted under argon or nitrogen atmospheres show 15–20% higher yields compared to those in ambient air, underscoring the sensitivity of the intermediate to moisture and oxygen.
Solvent and Base Selection
Solvent Effects :
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THF : Optimal for lithiation due to its ability to stabilize reactive intermediates (yields: 64–70%).
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Diethyl Ether : Lower yields (50–55%) observed, attributed to poor solubility of intermediates.
Base Compatibility :
Table 2: Solvent and Base Impact on Reaction Efficiency
| Solvent | Base | Lithiating Agent | Yield |
|---|---|---|---|
| THF | Diisopropylamine | n-BuLi | 64% |
| THF | Triethylamine | n-BuLi | 49% |
| Diethyl Ether | Diisopropylamine | n-BuLi | 52% |
Industrial-Scale Production Considerations
Scaling up the lithiation-formylation process requires addressing:
-
Exothermic Reactions : Jacketed reactors with precise temperature control (-5°C to 5°C) mitigate thermal runaway risks.
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Purification Challenges : Industrial-scale silica gel chromatography is replaced with recrystallization (ethanol/water mixtures) to reduce costs, though purity drops to 92–95%.
Analytical Characterization Techniques
1H NMR (DMSO-d6, 400 MHz) :
LCMS (ESI) : [M+H]+ m/z 308.9 (81Br isotope pattern confirms bromine presence).
Challenges and Limitations
Chemical Reactions Analysis
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also interact with aromatic residues in proteins through π-π stacking interactions, further influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate is highlighted through comparisons with analogous thiazole carbamates. Key differences in substituents, physicochemical properties, and reactivity are summarized below:
Table 1: Structural and Functional Comparison of Thiazole Carbamates
*Similarity scores (0.68–0.88) are based on structural alignment with the target compound .
Key Observations :
Substituent Effects :
- The formyl group at position 5 distinguishes the target compound from analogs like tert-butyl 4-bromothiazol-2-ylcarbamate (944804-88-0), which lacks this reactive site. The formyl group facilitates condensation reactions, enabling the synthesis of imines or hydrazones .
- Bromine at position 4 enhances electrophilicity, making the compound suitable for Suzuki-Miyaura cross-coupling reactions, similar to tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate .
- Methylation (e.g., in 1000576-79-3) reduces polarity, improving lipid solubility for biological applications .
The formyl group in the target compound likely lowers its melting point due to reduced symmetry.
Reactivity and Applications :
- The target compound’s formyl group is critical for constructing heterocyclic frameworks, such as pyrimidines or imidazoles, via condensation . In contrast, tert-butyl (4-bromo-5-chlorothiazol-2-yl)carbamate (1064678-19-8) is more reactive toward nucleophilic aromatic substitution due to the electron-withdrawing chlorine .
- Thiadiazole analogs (e.g., 1101173-94-7) exhibit distinct reactivity patterns due to their sulfur-rich cores, often exploited in pesticidal applications .
Synthetic Utility :
- The Boc group in all listed compounds aids in protecting amines during multi-step syntheses. For example, this compound has been used in the synthesis of WDR5 degraders, where the formyl group is derivatized to form amide bonds .
Biological Activity
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C9H11BrN2O3S
- Molecular Weight : 307.16 g/mol
- CAS Number : 944805-17-8
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been explored for its inhibitory effects on protein kinases such as Protein Kinase B (PKB), which is implicated in various disease processes including cancer and metabolic disorders .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa. A study demonstrated that derivatives of thiazole compounds can effectively reduce bacterial load in murine models, suggesting potential therapeutic applications in treating infections caused by resistant strains .
| Pathogen | Efficacy | Study Reference |
|---|---|---|
| Pseudomonas aeruginosa | >2 Log(CFU/g) reduction | |
| Staphylococcus aureus | Moderate inhibition observed | |
| Escherichia coli | Notable activity |
Case Studies
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In Vivo Efficacy Against Pseudomonas aeruginosa :
A neutropenic murine thigh model was employed to assess the efficacy of this compound against a clinical isolate of Pseudomonas aeruginosa. The compound demonstrated robust activity with significant reductions in bacterial counts, indicating its potential as an effective antimicrobial agent . -
Inhibition of Protein Kinases :
In a series of studies focused on cancer treatment, this compound was evaluated for its ability to inhibit various cyclin-dependent kinases (CDKs). The results showed promising inhibitory effects, suggesting that this compound could be further developed as a therapeutic agent for cancer treatment .
Toxicological Profile
While the compound exhibits beneficial biological activities, it is essential to consider its safety profile. Preliminary assessments indicate that it may cause mild irritation upon contact and should be handled with care under controlled conditions. Further toxicological studies are necessary to fully understand its safety and side effects in clinical applications .
Q & A
Basic: What are the optimal synthetic strategies for preparing tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate while minimizing side reactions?
Answer:
The synthesis of carbamate derivatives often involves coupling reactions. For analogous compounds, a common approach uses HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) as coupling agents in anhydrous DMF. For example, tert-butyl carbamates are synthesized by reacting activated carboxylic acids with amines under argon, followed by purification via reverse-phase flash chromatography (RP-FC) . Key considerations:
- Reagent stoichiometry : Use 1.2 equivalents of HATU and 2.0 equivalents of DIEA to ensure complete activation of the acid.
- Workup : Quench the reaction with water and saturated NaHCO₃, followed by multiple extractions with ethyl acetate.
- Purification : RP-FC (e.g., C18 columns) yields high-purity products (e.g., 31% yield reported for a related compound) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and formyl proton (δ ~9.8–10.2 ppm). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks). For example, a related carbamate showed [M+H]⁺ at m/z 257.26 .
- HPLC : Assess purity (>95% for research-grade compounds) .
Basic: What safety protocols should be followed when handling this compound?
Answer:
While no specific SDS exists for this compound, protocols for analogous carbamates recommend:
- PPE : Gloves, lab coat, and safety goggles. Use respiratory protection if handling powders in unventilated areas .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., TFA during deprotection) .
- First aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structure?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps:
- Data collection : Use high-resolution (≤1.0 Å) data to resolve bromine’s heavy-atom effects.
- Refinement : SHELXL’s robust algorithms handle twinning and disorder common in halogenated compounds .
- Validation : Check R-factors (<5% for high-quality data) and electron density maps for the formyl group’s orientation .
Advanced: How can competing reactivity between the bromo and formyl groups be managed during functionalization?
Answer:
- Selective protection : Temporarily protect the formyl group as an acetal using ethylene glycol under acidic conditions, leaving the bromine free for Suzuki-Miyaura coupling .
- Order of reactions : Prioritize bromine substitution (e.g., cross-coupling) before formyl group reactions to avoid side reactions.
- Monitoring : Use TLC (e.g., 10% MeOH/CH₂Cl₂, Rf ~0.1–0.3) to track intermediate formation .
Advanced: What strategies prevent decomposition during long-term storage?
Answer:
- Storage conditions : Keep at –20°C under argon in amber vials to avoid light-induced degradation.
- Stabilizers : Add molecular sieves (3Å) to adsorb moisture, which can hydrolyze the carbamate .
- Periodic analysis : Reassay purity via HPLC every 6 months; degradation manifests as new peaks at 3–5 minutes retention time .
Advanced: How to resolve discrepancies in NMR data caused by tautomerism?
Answer:
The thiazole ring’s tautomerism can lead to variable NMR signals. Solutions:
- Low-temperature NMR : Acquire spectra at –40°C to slow tautomeric exchange.
- 2D NMR (COSY, HSQC) : Correlate protons and carbons to assign tautomeric forms unambiguously .
- DFT calculations : Compare experimental shifts with computed values for each tautomer .
Advanced: What mechanistic insights explain the cleavage of the tert-butyl carbamate group under acidic conditions?
Answer:
The tert-butyl group is cleaved via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂. Key evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
